

# Buclizine as a potential tool for drug repositioning studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Buclizine |           |
| Cat. No.:            | B1663535  | Get Quote |

# **Buclizine: A Technical Guide for Drug Repositioning**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Buclizine** is a first-generation piperazine-derivative antihistamine, first approved by the FDA in 1957.[1] It has been primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Like other drugs in its class, **buclizine** exhibits central nervous system depressant, anticholinergic, and antiemetic properties.[2][3] While its primary indication is well-established, emerging research and historical data suggest that **buclizine**'s pharmacological profile may lend itself to repositioning for other therapeutic applications, most notably as an appetite stimulant and in the management of cancer-associated cachexia.

This technical guide provides an in-depth overview of **buclizine**, its known mechanisms, and the scientific rationale for its exploration in new therapeutic contexts. It aims to serve as a resource for researchers and drug development professionals interested in leveraging existing molecules for novel indications.

# **Core Pharmacology and Mechanism of Action**

**Buclizine**'s primary mechanism of action is as an antagonist of the histamine H1 receptor.[2] Its antiemetic and antivertigo effects are thought to be mediated by its action on the



chemoreceptor trigger zone (CTZ) in the medulla and by depressing labyrinth excitability.[1][3] In addition to its antihistaminic activity, **buclizine** also possesses significant anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[1][2] This dual antagonism contributes to its efficacy in managing motion sickness.

The molecule is highly lipophilic, which allows it to cross the blood-brain barrier and exert effects on the central nervous system, leading to sedation.[4][5] The exact mechanism for its reported appetite-stimulating effect is not well understood but is hypothesized to be related to mild hypoglycemia or central actions on acetylcholine receptors that influence hunger.[5]

# **Quantitative Data Summary**

The following tables summarize key quantitative data for **buclizine**.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property          | Value                                           | Source |
|-------------------|-------------------------------------------------|--------|
| Molecular Formula | C28H33CIN2                                      | [6]    |
| Molecular Weight  | 433.04 g/mol                                    | [6]    |
| AlogP             | 6.54                                            | [6]    |
| Basic pKa         | 7.60                                            | [6]    |
| Absorption        | Rapidly absorbed following oral administration. | [1]    |
| Metabolism        | Hepatic                                         | [1]    |
| Excretion         | Minor renal excretion.                          | [7]    |

Table 2: Receptor Binding and Activity



| Target                                     | Action     | Notes                                                        | Source |
|--------------------------------------------|------------|--------------------------------------------------------------|--------|
| Histamine H1<br>Receptor                   | Antagonist | Primary mechanism for antihistaminic and antiemetic effects. | [1][2] |
| Muscarinic<br>Acetylcholine<br>Receptor M1 | Antagonist | Contributes to anticholinergic and antiemetic effects.       | [1]    |

# **Potential for Drug Repositioning**

The primary area of interest for repositioning **buclizine** is in conditions characterized by appetite loss and weight loss, such as cachexia.

# **Appetite Stimulation and Cachexia**

Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and anorexia, and is a significant cause of morbidity and mortality in cancer patients. [8][9] The rationale for repositioning **buclizine** for cachexia stems from its observed side effect of weight gain and its historical, albeit not rigorously validated, use as an appetite stimulant in children.[1][10]

While the evidence for **buclizine** as an appetite stimulant is largely based on older, methodologically questionable studies, the potential for an existing, approved drug to address the unmet need in cachexia warrants further investigation.[10][11] The development of effective treatments for cachexia is a high priority, with other agents like anamorelin (a ghrelin receptor agonist) showing promise in clinical trials by increasing lean body mass and appetite.[12][13]

# Signaling Pathways of Interest

The signaling pathways involved in cachexia are complex, involving inflammatory cytokines, and pathways regulating muscle protein synthesis and degradation. While **buclizine**'s direct impact on these pathways is not well-elucidated, its potential effects on appetite suggest an interaction with central pathways controlling hunger and satiety.



Below is a conceptual diagram illustrating the potential, though not yet fully established, mechanism for **buclizine**'s orexigenic (appetite-stimulating) effects.



Click to download full resolution via product page

Caption: Hypothesized mechanism of **Buclizine**'s antiemetic and orexigenic effects.

# **Experimental Protocols for Repositioning Studies**

To rigorously evaluate **buclizine** for drug repositioning in cachexia, a series of preclinical and clinical studies would be necessary.

### **Preclinical Evaluation Workflow**

The following workflow outlines a potential preclinical research plan.





Click to download full resolution via product page

Caption: A proposed preclinical workflow for evaluating **Buclizine** in cancer cachexia.

# **Detailed Methodologies**

In Vitro Myotube Atrophy Assay:

• Cell Culture: Differentiate C2C12 myoblasts into myotubes.



- Induction of Atrophy: Treat myotubes with conditioned media from cancer cell lines (e.g., C26 colon carcinoma) or with inflammatory cytokines (e.g., TNF-α) to induce atrophy.
- Treatment: Co-treat with a range of **buclizine** concentrations.
- Analysis: Measure myotube diameter and analyze protein expression of key atrophy markers (e.g., MuRF1, Atrogin-1) via Western blot or qPCR.

In Vivo Cancer Cachexia Model:

- Animal Model: Use established mouse models of cancer cachexia, such as BALB/c mice inoculated with C26 colon adenocarcinoma cells.
- Treatment: Once tumors are established and weight loss begins, administer buclizine orally at various doses.
- Endpoints: Monitor body weight, tumor volume, food intake, and body composition (lean and fat mass) using techniques like DEXA or MRI.
- Functional Assessment: Evaluate muscle function using grip strength tests or rotarod performance.
- Tissue Analysis: At the end of the study, harvest tissues (e.g., gastrocnemius, tibialis anterior) for histological analysis and measurement of muscle fiber cross-sectional area.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis: A validated stability-indicating HPLC method is crucial for determining **buclizine** concentrations in biological matrices.

- Column: C18 column.
- Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v)
  with pH adjustment (e.g., to 2.6).[14]
- Flow Rate: Typically 1.0 mL/min.[14]
- Detection: UV detection at approximately 230 nm.[14]



• Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.

#### **Conclusion and Future Directions**

**Buclizine** presents an intriguing candidate for drug repositioning, particularly for the challenging indication of cancer-associated cachexia. Its established safety profile as an antiemetic provides a strong foundation for exploring new uses. However, the existing evidence for its appetite-stimulating effects is anecdotal and requires substantiation through modern, rigorous preclinical and clinical research.

Future research should focus on:

- Elucidating the precise molecular mechanisms underlying buclizine's potential orexigenic effects.
- Conducting well-designed preclinical studies in validated animal models of cachexia to assess efficacy in improving lean body mass and muscle function.
- If preclinical data is promising, designing and executing proof-of-concept clinical trials in cachectic patient populations.

By systematically investigating the potential of **buclizine**, the research community can determine if this well-established drug can be repurposed to address a critical unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Buclizine | C28H33ClN2 | CID 6729 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]

## Foundational & Exploratory





- 4. Buclizine Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. regarding buclizine- what is this molecule\_? is it | Pediatric Oncall [pediatriconcall.com]
- 6. Compound: BUCLIZINE (CHEMBL1201271) ChEMBL [ebi.ac.uk]
- 7. Buclizine (HCl) Drug Monograph DrugInfoSys.com [druginfosys.com]
- 8. Emerging Treatment Options For Cancer-Associated Cachexia: A Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buclizine is back again! This time as a pediatric appetite stimulant PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for partial pharmaceutical reversal of the cancer anorexia—cachexia syndrome: the case of anamorelin PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multicenter, open-label, single-arm study of anamorelin (ONO-7643) in patients with cancer cachexia and low body mass index PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Buclizine as a potential tool for drug repositioning studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663535#buclizine-as-a-potential-tool-for-drug-repositioning-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com